N-(3,3-diphenylpropyl)-2-(3-morpholinyl)acetamide
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Overview
Description
N-(3,3-diphenylpropyl)-2-(3-morpholinyl)acetamide: is a synthetic organic compound characterized by the presence of a morpholine ring and a diphenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-2-(3-morpholinyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,3-diphenylpropylamine with chloroacetyl chloride to form N-(3,3-diphenylpropyl)-2-chloroacetamide.
Substitution Reaction: The intermediate is then reacted with morpholine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,3-diphenylpropyl)-2-(3-morpholinyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or morpholine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted amides or morpholine derivatives.
Scientific Research Applications
N-(3,3-diphenylpropyl)-2-(3-morpholinyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used as a tool compound to study the interactions of morpholine-containing molecules with biological targets.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-2-(3-morpholinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(3,3-diphenylpropyl)-2-(2-pyrrolidinyl)acetamide
- N-(3,3-diphenylpropyl)-2-(4-piperidinyl)acetamide
- N-(3,3-diphenylpropyl)-2-(2-piperazinyl)acetamide
Comparison: N-(3,3-diphenylpropyl)-2-(3-morpholinyl)acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs with pyrrolidine, piperidine, or piperazine rings, the morpholine-containing compound may exhibit different pharmacokinetics, binding affinities, and reactivity profiles.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-2-morpholin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(15-19-16-25-14-13-22-19)23-12-11-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEHJVUSNUSSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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